molecular formula C13H16FN5O B3006170 3-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isonicotinamide CAS No. 2034562-05-3

3-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isonicotinamide

Cat. No.: B3006170
CAS No.: 2034562-05-3
M. Wt: 277.303
InChI Key: MQYDJBFDCNEBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isonicotinamide” is a complex organic molecule that contains several functional groups, including a triazole ring, a fluoro group, and an isonicotinamide group . Compounds containing these functional groups are often used in medicinal chemistry due to their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazole ring, a fluoro group, and an isonicotinamide group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the triazole ring might participate in reactions with electrophiles, while the fluoro group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a fluoro group could increase its stability and lipophilicity .

Scientific Research Applications

Antimicrobial Activity

3-Fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isonicotinamide and its derivatives have shown promising results in antimicrobial studies. For example, certain triazole derivatives, including isonicotinamide derivatives, have demonstrated significant activity against various microorganisms like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Aspergillus niger, and Candida albicans (Mishra et al., 2010).

Synthesis and Structural Characterization

The synthesis and structural characterization of derivatives involving this compound are crucial for understanding their potential applications. Research has been conducted on the synthesis of various derivatives, exploring their structural properties and potential uses in different fields (Kariuki et al., 2021).

Antioxidant Properties

Recent studies have explored the antioxidant properties of novel 1,2,3-triazole-containing derivatives. These studies have evaluated their ability to inhibit lipid peroxidation and their efficacy in scavenging hydroxyl radicals, showing significant antioxidant effects (Hadjipavlou-Litina et al., 2022).

Antifungal and Antiviral Applications

Certain triazole derivatives, including those related to this compound, have been studied for their antifungal and antiviral properties. For instance, voriconazole is a well-known antifungal medication that has been extensively studied for its efficacy against various fungal infections (Ravikumar et al., 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicinal chemistry, optimizing its synthesis process, and investigating its mechanism of action in more detail .

Properties

IUPAC Name

3-fluoro-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5O/c1-9(2)12(8-19-6-5-16-18-19)17-13(20)10-3-4-15-7-11(10)14/h3-7,9,12H,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYDJBFDCNEBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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